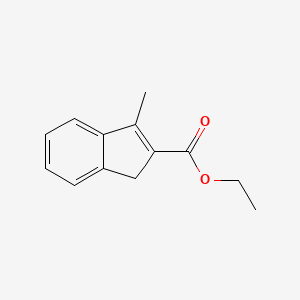

Ethyl 3-methyl-1H-indene-2-carboxylate

Description

Ethyl 3-methyl-1H-indene-2-carboxylate (C₁₃H₁₄O₂) is a bicyclic aromatic compound featuring an indene core substituted with a methyl group at position 3 and an ethyl ester at position 2. This compound is synthesized via cobalt-mediated radical reactions, achieving a high yield of 95% under optimized conditions . Key spectroscopic data include:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (2H, aromatic), 4.33 (q, ester OCH₂), 3.69 (d, methylene), 2.58 (t, methyl), and 1.40 (t, ester CH₃).

- ¹³C NMR: Peaks at δ 165.90 (ester carbonyl), 151.20 (aromatic carbons), and 12.32 (methyl group).

- HRMS: [M⁺] m/z 202.0977 (calculated: 202.0994) .

Its planar structure and ester functionality make it a versatile intermediate in organic synthesis, particularly in radical-mediated reactions .

Properties

IUPAC Name |

ethyl 3-methyl-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-3-15-13(14)12-8-10-6-4-5-7-11(10)9(12)2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWOLIKGIWNCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

A representative approach involves the preparation of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a precursor, followed by methylation at the 3-position.

- Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is treated with sodium hydride (NaH) to generate the enolate intermediate.

- Methyl iodide (MeI) is added dropwise to alkylate the enolate at the 3-position, yielding Ethyl 3-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

- Subsequent dehydrogenation or cyclization steps convert the dihydroindene to the indene structure.

| Reagent | Quantity | Conditions |

|---|---|---|

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 15 mmol | Dry flask, inert atmosphere |

| Sodium hydride (NaH) | 20 mmol | Room temperature, slow addition |

| Methyl iodide (MeI) | 20 mmol | Dropwise addition, stirred overnight |

| Solvent (DMF or toluene) | 60 mL | Ambient to reflux as required |

After reaction completion, the mixture is quenched with ice-water, extracted with ethyl acetate, washed with sodium bicarbonate solution, dried, and purified by silica gel chromatography to isolate the target compound.

Alternative Route via 1-Indanone Alkylation and Esterification

Another method involves:

- Alkylation of 1-indanone with diethyl carbonate in the presence of sodium hydride to introduce the ester group at position 2.

- Controlled reflux in toluene facilitates the formation of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

- Subsequent methylation at the 3-position follows as above.

This method emphasizes the stepwise construction of the indene core with the ester functionality already installed.

Cyclization and Oxidation Steps

Some protocols include oxidation steps to convert dihydroindene intermediates to fully aromatic indene derivatives. For instance, controlled oxidation using tert-butyl peroxide in hexane with quinone and diamine catalysts has been reported for related indene carboxylates, improving yield and purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | NaH, MeI, DMF, room temp, overnight | ~70-80 | Commonly used, high regioselectivity |

| Alkylation of 1-Indanone + Esterification | 1-Indanone, diethyl carbonate | NaH, toluene reflux, methylation with MeI | 65-75 | Stepwise approach with good control over substitution |

| Oxidative cyclization | Dihydroindene intermediates | tert-Butyl peroxide, quinone catalyst | Variable | Used to improve aromaticity and yield |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton and carbon NMR data confirm the substitution pattern, with characteristic signals for the methyl group at position 3 and the ethyl ester group at position 2.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula $$C{13}H{14}O_2$$ consistent with Ethyl 3-methyl-1H-indene-2-carboxylate.

- Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is the standard purification method, yielding pure crystalline or oily products suitable for further applications.

Notes on Practical Considerations

- Reaction Atmosphere: Use of inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of sensitive intermediates.

- Temperature Control: Slow addition of reagents like methyl iodide and controlled temperature (room temperature to reflux) are critical for high yields and selectivity.

- Purification: Multiple extraction and washing steps ensure removal of inorganic salts and side products before chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-methyl-1H-indene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure: this compound and its dihydro analog () retain the bicyclic indene framework, whereas ethyl 2-amino-1-methylindole-3-carboxylate () adopts a heteroaromatic indole system. The latter’s nitrogen atom alters electronic properties and reactivity .

Functional Groups: The methyl and ester groups in the main compound enhance steric bulk and lipophilicity compared to the amino-substituted derivatives .

Synthesis and Yield :

- The cobalt-mediated synthesis of this compound achieves superior yield (95%) compared to the natural isolate in , which requires laborious extraction .

Spectroscopic and Physicochemical Properties

- This compound exhibits distinct ¹H NMR signals for its methyl (δ 2.58) and ester groups (δ 4.33), absent in amino-substituted analogs like .

- The natural derivative () shows a negative optical rotation ([α]²⁰_D –35.1°), suggesting chirality induced by its hydroxybenzyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.